molecular formula C9H14O B13479556 6,6-Dimethylspiro[3.3]heptan-1-one

6,6-Dimethylspiro[3.3]heptan-1-one

Cat. No.: B13479556
M. Wt: 138.21 g/mol
InChI Key: WTRXAZLVRTUCHS-UHFFFAOYSA-N
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Description

6,6-Dimethylspiro[3.3]heptan-1-one is a cyclic ketone compound characterized by its unique spiro structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethylspiro[3.3]heptan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diene with a ketone in the presence of a catalyst to form the spirocyclic structure.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 6,6-Dimethylspiro[3.3]heptan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketone derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted spirocyclic compounds.

Scientific Research Applications

6,6-Dimethylspiro[3.3]heptan-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6,6-Dimethylspiro[3.3]heptan-1-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in various chemical reactions, influencing its biological activity. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate its effects.

Comparison with Similar Compounds

    6,6-Dimethylspiro[3.3]heptan-2-one: A closely related compound with a similar spiro structure but differing in the position of the ketone group.

    1,6-Dioxaspiro[3.3]heptan-2-one: Another spirocyclic compound with different functional groups and properties.

Uniqueness: 6,6-Dimethylspiro[3.3]heptan-1-one is unique due to its specific spirocyclic structure and the position of the ketone group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

2,2-dimethylspiro[3.3]heptan-7-one

InChI

InChI=1S/C9H14O/c1-8(2)5-9(6-8)4-3-7(9)10/h3-6H2,1-2H3

InChI Key

WTRXAZLVRTUCHS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(C1)CCC2=O)C

Origin of Product

United States

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